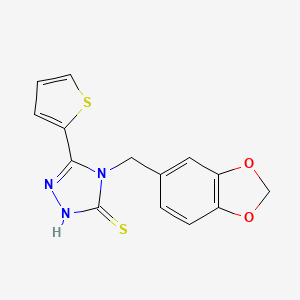

![molecular formula C21H22FN3O B5599802 N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)

N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide, also known as DMFQ, is a chemical compound that has gained attention in scientific research due to its potential use in cancer treatment. DMFQ belongs to the class of quinolinecarboxamides and has been found to exhibit promising anticancer activity in preclinical studies.

科学的研究の応用

Biological Activities and Synthetic Methodologies

N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide, as part of the broader quinoline and quinazoline derivatives, has been extensively explored for its diverse biological activities and potential applications in various fields of scientific research. While direct studies on this specific compound are scarce, insights can be drawn from the broader research on quinoline and its derivatives, which share structural similarities and, by extension, potential biological activities and applications.

Quinoline Derivatives as Anticorrosive Materials

Quinoline and its derivatives have been identified as effective anticorrosive agents. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them valuable for protecting metals against corrosion, which is crucial in extending the lifespan of metallic structures in various industrial applications C. Verma, M. Quraishi, E. Ebenso, 2020.

Optoelectronic Materials Development

The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has shown significant promise in the creation of novel optoelectronic materials. These materials are being explored for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinoline derivatives in advanced material science G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018.

Anti-Influenza Agents from Natural Products

Research on quinoline derivatives extends into the medical field, where they are investigated for their potential as anti-influenza agents. The exploration of natural products for the development of new therapies against influenza highlights the importance of quinoline structures in the search for alternative and effective antiviral treatments Zhi‐Jun Zhang, S. Morris-Natschke, Yung-Yi Cheng, K. Lee, Rong-Tao Li, 2020.

Fluoroquinolones: Potent Antibacterial Agents

Quinolines, specifically fluoroquinolones, have been pivotal in the development of antibacterial agents. Their broad spectrum of activity against various bacteria, including Gram-positive and Gram-negative organisms, has made them crucial in addressing bacterial infections and developing new antibiotics Adilson D da Silva, M. V. de Almeida, M. D. de Souza, M. R. Couri, 2003.

特性

IUPAC Name |

N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c1-24(2)14-19(15-8-5-4-6-9-15)25(3)21(26)18-13-12-16-10-7-11-17(22)20(16)23-18/h4-13,19H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUURHGYTPXJBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)

![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B5599755.png)

![methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5599756.png)

![1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)

![2,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599762.png)

![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5599774.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5599779.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(2-methyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5599799.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)

![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)